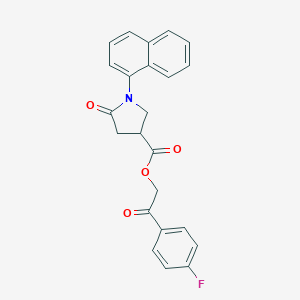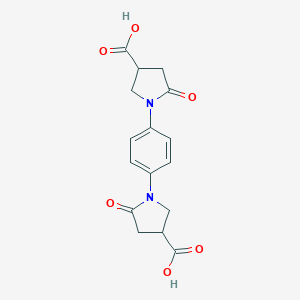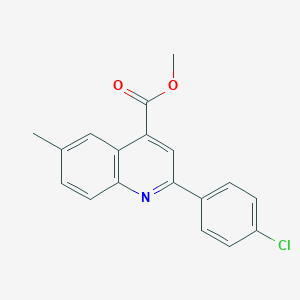![molecular formula C21H22NO3+ B271347 1-Methyl-2-[2-(2,3,4-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271347.png)
1-Methyl-2-[2-(2,3,4-trimethoxyphenyl)vinyl]quinolinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-[2-(2,3,4-trimethoxyphenyl)vinyl]quinolinium is a chemical compound that has been extensively studied for its potential applications in scientific research. Also known as TMAQ, this compound is a quinolinium derivative that has been shown to have a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of TMAQ is not fully understood, but it is thought to involve the inhibition of acetylcholinesterase activity and the modulation of dopamine release. TMAQ has been shown to bind to acetylcholinesterase and inhibit its activity, which may contribute to its effects on the central nervous system. Additionally, TMAQ has been shown to modulate dopamine release by interacting with dopamine receptors.
Biochemical and Physiological Effects:
TMAQ has been shown to have a range of biochemical and physiological effects. In addition to its effects on the central nervous system, TMAQ has been shown to have antioxidant properties and to inhibit the growth of cancer cells. TMAQ has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
Avantages Et Limitations Des Expériences En Laboratoire
TMAQ has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a range of potential applications in scientific research. However, TMAQ also has some limitations. It is sensitive to light and air, and it can be difficult to handle due to its yellow color and potential toxicity.
Orientations Futures
There are several future directions for research on TMAQ. One area of interest is the development of new fluorescent probes for imaging biological systems. TMAQ has potential as a fluorescent probe, and further research could lead to the development of new imaging techniques. Another area of interest is the development of new antimicrobial agents. TMAQ has shown promise as an antibacterial and antifungal agent, and further research could lead to the development of new drugs to combat infectious diseases. Finally, further research is needed to fully understand the mechanism of action of TMAQ and its potential applications in scientific research.
Méthodes De Synthèse
TMAQ can be synthesized using a variety of methods, including the reaction of 2,3,4-trimethoxybenzaldehyde with methylamine and 2-vinylquinoline. This reaction produces TMAQ as a yellow solid, which can be purified using various methods such as recrystallization and column chromatography.
Applications De Recherche Scientifique
TMAQ has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a range of effects on the central nervous system, including the ability to modulate dopamine release and inhibit acetylcholinesterase activity. TMAQ has also been studied for its potential as a fluorescent probe for imaging biological systems.
Propriétés
Nom du produit |
1-Methyl-2-[2-(2,3,4-trimethoxyphenyl)vinyl]quinolinium |
|---|---|
Formule moléculaire |
C21H22NO3+ |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
1-methyl-2-[(E)-2-(2,3,4-trimethoxyphenyl)ethenyl]quinolin-1-ium |
InChI |
InChI=1S/C21H22NO3/c1-22-17(12-9-15-7-5-6-8-18(15)22)13-10-16-11-14-19(23-2)21(25-4)20(16)24-3/h5-14H,1-4H3/q+1/b13-10+ |
Clé InChI |
YPDMWQRZQQPFQX-JLHYYAGUSA-N |
SMILES isomérique |
C[N+]1=C(C=CC2=CC=CC=C21)/C=C/C3=C(C(=C(C=C3)OC)OC)OC |
SMILES |
C[N+]1=C(C=CC2=CC=CC=C21)C=CC3=C(C(=C(C=C3)OC)OC)OC |
SMILES canonique |
C[N+]1=C(C=CC2=CC=CC=C21)C=CC3=C(C(=C(C=C3)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B271269.png)


![5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B271276.png)
![5-chloro-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271277.png)
![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271278.png)
![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B271279.png)
![5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271282.png)


![Methyl 4-[(3-methylbenzoyl)amino]benzoate](/img/structure/B271296.png)
